molecular formula C9H9N3O B3364357 [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine CAS No. 1146290-53-0

[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine

Cat. No.: B3364357
CAS No.: 1146290-53-0
M. Wt: 175.19
InChI Key: LXYQJBCWBCAIEY-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Contemporary Chemical Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to modern chemical research. Their prevalence is notable in numerous natural products, including alkaloids, vitamins, and antibiotics. In medicinal chemistry, heterocyclic scaffolds are integral to the design of a vast array of therapeutic agents. Furthermore, their unique electronic and structural properties make them valuable in materials science for the development of organic light-emitting diodes (OLEDs), sensors, and polymers.

The 1,3,4-Oxadiazole (B1194373) Moiety: A Versatile Scaffold in Organic Synthesis and Materials Science

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This moiety is recognized for its thermal stability, electron-withdrawing nature, and ability to participate in various chemical interactions.

In Organic Synthesis: The 1,3,4-oxadiazole ring is a common structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ajrconline.orgnih.gov Its synthesis is well-established, often involving the cyclization of acylhydrazides. nih.gov

In Materials Science: The electron-deficient character of the 1,3,4-oxadiazole ring makes it a valuable component in materials designed for electronic applications. preprints.org It is frequently incorporated into polymers and small molecules that serve as electron transporters in OLEDs. preprints.org The rigid and planar structure of the oxadiazole ring can also contribute to the thermal stability and desirable morphological properties of these materials.

A variety of 2,5-disubstituted 1,3,4-oxadiazole derivatives have been synthesized and investigated for their diverse applications, as illustrated in the following table:

Derivative Type Reported Applications/Activities
2,5-Diaryl substitutedAntibacterial, Antifungal nih.gov
Quinoxaline-1,3,4-oxadiazole hybridsAnticancer nih.gov
Naproxen-based 1,3,4-oxadiazolesEGFR inhibitors nih.gov
Phenylazo-containing 1,3,4-oxadiazolesAzo dyes nih.gov

The Phenylmethanamine (Benzylamine) Moiety: A Key Aminomethyl Synthon

Phenylmethanamine, commonly known as benzylamine (B48309), consists of a benzyl (B1604629) group attached to an amino group. It is a versatile primary amine used extensively in organic synthesis.

The aminomethyl group (-CH₂NH₂) is a key functional handle that allows for a wide range of chemical transformations. Benzylamine can be used to introduce nitrogen into organic molecules, and the benzyl group can serve as a protecting group for amines, which can be later removed by hydrogenolysis. This moiety is a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, it is a precursor in the industrial production of many pharmaceuticals.

Rationale for Research on [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine and its Derivatives

The rationale for investigating this compound and its derivatives is based on the synergistic potential of its two core moieties. The combination of the biologically active 1,3,4-oxadiazole ring with the synthetically versatile benzylamine group creates a scaffold that is ripe for exploration in several areas:

Medicinal Chemistry: The 1,3,4-oxadiazole core is a known pharmacophore. The presence of the aminomethyl group provides a site for further functionalization, allowing for the generation of a library of derivatives that can be screened for various biological activities.

Materials Science: The electron-transporting properties of the oxadiazole ring, coupled with the potential for the amine group to be incorporated into polymeric structures, makes this compound an interesting candidate for the development of novel functional materials. preprints.org

Supramolecular Chemistry: The hydrogen bonding capabilities of the amine group and the potential for π-π stacking interactions of the aromatic rings suggest that this molecule could be a building block for the construction of self-assembling systems.

Scope and Objectives of Academic Research on the Compound

Academic research on this compound is likely to encompass a range of objectives, driven by the potential applications of the molecule.

Synthesis and Characterization: A primary objective is the development of efficient and scalable synthetic routes to this compound. A plausible synthetic approach, based on the synthesis of a similar compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, would involve the condensation of a suitable benzoic acid derivative with an amino acid, followed by cyclization. researchgate.net

The following table outlines a potential synthetic pathway and the expected characterization data, extrapolated from known procedures for analogous compounds. researchgate.net

Step Reactants Reagents and Conditions Intermediate/Product Anticipated Characterization Data
14-carboxybenzaldehydeThionyl chloride, then Hydrazine (B178648) hydrate4-formylbenzohydrazideIR (C=O, N-H stretches), ¹H NMR (aldehyde and aromatic protons)
24-formylbenzohydrazideBoc-glycine, Dehydrating agent (e.g., PPA)Boc-protected this compoundIR (C=O, C=N stretches), ¹H NMR (Boc, aromatic, and oxadiazole protons), ¹³C NMR, Mass Spec
3Boc-protected intermediateAcid (e.g., TFA or HCl)This compound¹H NMR (disappearance of Boc protons), Mass Spec (confirmation of molecular weight)

Exploration of Derivatives: A significant area of research will involve the synthesis of derivatives by modifying the aminomethyl group. This could include N-alkylation, N-acylation, and Schiff base formation to produce a diverse range of compounds for biological screening or materials development.

Evaluation of Properties: The objectives would also include a thorough evaluation of the physicochemical and biological properties of the parent compound and its derivatives. This would involve spectroscopic analysis, computational modeling, and in vitro assays to assess their potential in medicinal and materials science contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(1,3,4-oxadiazol-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-5-7-1-3-8(4-2-7)9-12-11-6-13-9/h1-4,6H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYQJBCWBCAIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 4 1,3,4 Oxadiazol 2 Yl Phenyl Methanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectra of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine derivatives, aromatic protons typically appear as multiplets or distinct doublets in the downfield region, generally between δ 7.0 and 8.5 ppm. researchgate.netpreprints.org The protons of the phenyl ring attached to the oxadiazole moiety often show characteristic splitting patterns. For instance, in 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the aromatic protons appear as doublets at δ 8.00 and δ 7.42 ppm. preprints.org The methylene (B1212753) (-CH₂-) protons of the methanamine group are typically observed as a singlet further upfield, for example, around δ 4.05 ppm. preprints.org If other substituents are present on the phenyl ring, their protons will also present characteristic signals, such as the methyl proton singlet at δ 2.39 ppm for the tolyl derivative. researchgate.netpreprints.org

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are highly deshielded and resonate at a significant downfield shift, typically in the range of δ 160-167 ppm. researchgate.netnih.gov For 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, these carbons appear at δ 164.32 and δ 161.98 ppm. preprints.org Aromatic carbons are found between δ 120 and 145 ppm. researchgate.net The aliphatic carbon of the methylene group (-CH₂) is observed at a much higher field, around δ 50 ppm. preprints.org The presence and position of these signals in the ¹³C NMR spectrum are in good agreement with the proposed molecular structures. researchgate.netpreprints.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine

SpectrumGroupChemical Shift (δ ppm)Reference
¹H NMR (400 MHz, DMSO-d₆)Aromatic -CH8.00 (d) preprints.org
Aromatic -CH7.42 (d) preprints.org
Methylene -CH₂4.05 (s) preprints.org
Methyl -CH₃2.39 (s) preprints.org
¹³C NMR (100 MHz, DMSO-d₆)Oxadiazole C=N164.32, 161.98 preprints.org
Aromatic C142.59, 130.40, 127.05, 121.11 preprints.org
Methylene -CH₂50.24 preprints.org
Methyl -CH₃21.59 preprints.org

Vibrational Spectroscopy (Infrared Spectroscopy, FTIR) for Functional Group Identification

Infrared (IR) or Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The FTIR spectrum of this compound derivatives provides key evidence for their structural features.

The primary amine (-NH₂) group shows characteristic stretching vibrations in the 3300-3500 cm⁻¹ region; for example, bands at 3435 and 3375 cm⁻¹ are assigned to the -NH stretch. preprints.org Aromatic C-H stretching vibrations are typically observed around 3065 cm⁻¹. preprints.org The C=N stretching vibration of the oxadiazole ring gives a strong absorption band in the range of 1620-1650 cm⁻¹. preprints.orgnih.gov Aromatic C=C stretching vibrations appear around 1520 cm⁻¹. preprints.org The characteristic C-O-C (ether-like) stretching of the oxadiazole ring is identified by a band in the 1025-1190 cm⁻¹ region. preprints.org The presence of these specific absorption bands in the FTIR spectrum serves to confirm the successful synthesis of the target oxadiazole derivatives. mdpi.com

Table 2: Key FTIR Absorption Bands for 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine

Wave Number (cm⁻¹)Functional Group AssignmentReference
3435, 3375-NH Stretch (Primary Amine) preprints.org
3065C-H Stretch (Aromatic) preprints.org
1625C=N Stretch (Oxadiazole) preprints.org
1520C=C Stretch (Aromatic) preprints.org
1315-CH₂ Bending preprints.org
1190C-N Stretch preprints.org
1025C-O-C Stretch (Oxadiazole) preprints.org
755N-H Wag preprints.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In techniques like Liquid Chromatography-Mass Spectrometry (LCMS) with electrospray ionization (ESI), the molecular ion peak is often observed as the protonated molecule [M+H]⁺.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as those present in this compound derivatives, exhibit characteristic absorption bands in the UV-Vis region.

These compounds typically show absorption bands resulting from π→π* and n→π* electronic transitions. nih.gov The intense absorption bands are generally attributed to π→π* transitions within the conjugated aromatic and heterocyclic ring systems. researchgate.net For instance, studies on related 1,3,4-oxadiazole derivatives show strong absorption maxima (λmax) in the range of 280-380 nm. researchgate.netmdpi.com The position of these maxima can be influenced by the solvent polarity and the nature of the substituents on the phenyl ring. mdpi.com The presence of these absorption bands confirms the conjugated electronic nature of the molecular structure.

Table 3: UV-Vis Absorption Data for Representative 1,3,4-Oxadiazole Derivatives

Compound Typeλmax (nm)SolventElectronic TransitionReference
Azaheterocycle-based bolas with oxadiazole core~300THFS₀→S₁ (π→π*) mdpi.com
Oxadiazole derivatives with imidazole (B134444) unit~378Dichloromethane (B109758)Charge Transfer (CT) researchgate.net

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

Applications in Advanced Organic Synthesis

Role as a Key Intermediate for the Synthesis of Complex Heterocyclic Systems

The primary amine of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine serves as a potent nucleophile and a versatile chemical handle, positioning the compound as a key intermediate for the elaboration of more complex heterocyclic systems. The 1,3,4-oxadiazole (B1194373) ring itself is a bioisostere for ester and amide groups, offering metabolic stability and specific electronic properties to target molecules. researchgate.netresearchgate.net The aminomethyl group can readily participate in a variety of classical and modern organic reactions to construct new rings or append additional functionalities.

The utility of aminomethyl-oxadiazole structures is evident in their reactions to form larger, more complex heterocyclic frameworks. For instance, analogous structures are used in Mannich reactions and as precursors for dihydropyrimidine (B8664642) derivatives, which are of significant interest in medicinal chemistry. jchemrev.com The amine can be acylated, alkylated, or condensed with carbonyl compounds to form Schiff bases, which can then undergo further cyclization reactions. These transformations allow chemists to integrate the rigid, planar phenyl-oxadiazole core into larger, polycyclic systems. Research on similar oxadiazole amines suggests they can be easily exploited to create other functional clusters or be incorporated into various polymers for technological applications. preprints.orgresearchgate.net

Table 1: Potential Reactions for Heterocycle Synthesis

Reaction Type Reagents/Conditions Resulting Structure/Linkage
Acylation Acid chlorides, Anhydrides Amide linkage, precursor for further cyclization
Reductive Amination Aldehydes/Ketones, NaBH₃CN Secondary or tertiary amine formation
Schiff Base Formation Aldehydes/Ketones Imine linkage, intermediate for cyclization

Scaffold for Combinatorial Library Synthesis (focused on chemical diversity)

In modern drug discovery, the 1,3,4-oxadiazole moiety is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds across various therapeutic areas. oaji.netajrconline.org The structure of this compound is ideally suited for the synthesis of combinatorial libraries aimed at exploring chemical diversity. The core phenyl-oxadiazole unit provides a rigid and predictable three-dimensional shape, while the aminomethyl group acts as a key point for diversification.

By employing this compound as a central scaffold, large libraries of derivatives can be rapidly synthesized. The primary amine can be reacted with a diverse set of building blocks, such as carboxylic acids (forming amides), sulfonyl chlorides (forming sulfonamides), isocyanates (forming ureas), and aldehydes (via reductive amination). Each reaction introduces a new variable substituent (R-group), allowing for the systematic modification of the molecule's steric and electronic properties. This approach enables the efficient generation of thousands of distinct compounds for high-throughput screening to identify novel hits for biological targets. researchgate.netcore.ac.uk

Precursor for Advanced Organic Reagents and Catalysts

The application of this compound as a precursor for the development of advanced organic reagents or catalysts is not extensively documented in the current scientific literature. While the structural motifs present—a primary amine and a nitrogen-rich heterocycle—offer potential ligation sites for metal coordination, its specific use in catalysis remains an area for future exploration.

Building Block for Macrocyclic and Supramolecular Architectures

The defined geometry and bifunctional nature of this compound make it an attractive building block for the construction of macrocyclic and supramolecular structures. The 1,3,4-oxadiazole ring, often incorporated for its rigidity and electronic properties, is a component of various macrocycles. researchgate.net For instance, peptide-like macrocycles containing 1,3,4-oxadiazole units have been synthesized for biological screening. researchgate.net

The aminomethyl group provides a crucial reactive site for linking the molecule into a larger cyclic framework, either through reactions with a di-acid chloride or a di-aldehyde under high-dilution conditions to favor intramolecular cyclization. Furthermore, the aromatic and heterocyclic rings can participate in non-covalent interactions, such as π-π stacking, which are fundamental to the assembly of supramolecular architectures. The synthesis of reversibly switchable azomacrocycles and fluorescent sensors from 1,3,4-oxadiazole scaffolds highlights the utility of this core in materials science and molecular recognition. nih.gov The structure of this compound is thus well-suited for creating novel host-guest systems, molecular sensors, or complex, self-assembled nanostructures.

Applications in Materials Science Research

Integration into Optoelectronic Materials

Derivatives of 1,3,4-oxadiazole (B1194373) are widely recognized for their utility in organic optoelectronic devices. preprints.org Their electron-deficient character, high photoluminescence quantum yield, and stability are key attributes that contribute to their performance in this domain. preprints.orgresearchgate.net

The 1,3,4-oxadiazole ring is a well-established electron-transporting (ET) and hole-blocking (HB) functional group in organic electronic devices. preprints.orgmdpi.comresearchgate.net The electron-withdrawing nature of the oxadiazole moiety facilitates the injection and transport of electrons while impeding the flow of holes. preprints.org This property is crucial for achieving charge balance within the emissive layer of organic light-emitting diodes (OLEDs), leading to enhanced device efficiency. researchgate.net Many electron-transporting materials are based on electron-deficient aromatic nitrogen-containing heterocycles, with 1,3,4-oxadiazole derivatives being a prominent class. researchgate.net The first small organic molecule identified as an electron transport layer in OLEDs was a 1,3,4-oxadiazole derivative, 2-tert-butylphenyl-5-biphenyl-1,3,4-oxadiazole (PBD). mdpi.comresearchgate.net

The performance of these materials can be tuned by introducing various aromatic donor and acceptor functional groups to the oxadiazole core, which modifies their electronic properties. preprints.org Theoretical studies, such as those using density functional theory (DFT), have been employed to calculate properties like HOMO-LUMO gaps, reorganization energies, and injection barriers to predict and enhance their charge transport capabilities. researchgate.net

The excellent electron-transporting and hole-blocking capabilities of 1,3,4-oxadiazole derivatives have led to their extensive use in both OLEDs and organic solar cells (OSCs). preprints.orgmdpi.com In OLEDs, incorporating an oxadiazole-based layer can significantly improve device performance by reducing operating voltages and enhancing quantum efficiencies. mdpi.comresearchgate.netrsc.org These compounds can be utilized as discrete electron-transporting/hole-blocking layers or blended with the emissive material. researchgate.netrsc.org For instance, bilayer LEDs using oxadiazole-pyridine hybrids as the electron-conducting/hole-blocking layer have shown considerably higher efficiency compared to single-layer devices. rsc.org

The incorporation of oxadiazole motifs into polymeric and hyper-branched dendrimeric structures has also been a successful strategy to improve photoluminescence and electroluminescence characteristics, particularly for green OLED devices. mdpi.comresearchgate.net In the realm of OSCs, oxadiazole derivatives can similarly enhance performance by facilitating efficient charge separation and transport. mdpi.comresearchgate.net Research has also explored new hole-transport materials based on the 1,3,4-oxadiazole moiety for use in perovskite solar cells, demonstrating competitive efficiencies. researchgate.net

Performance of OLEDs with Oxadiazole-Pyridine Hybrids as Electron Conducting/Hole-Blocking (ECHB) Layer
ECHB MaterialExternal Quantum Efficiency (EQE) at 40 mA m⁻²Reference Device EQE (MEH-PPV(Ru) only)
PDPy-2,60.14%0.007%
PDPy-3,50.04%
OXD-70.06%

Use in Supramolecular Assemblies and Coordination Polymers

The nitrogen and oxygen atoms within the 1,3,4-oxadiazole ring serve as potential coordination sites for metal ions, making these compounds valuable ligands for the construction of supramolecular assemblies and coordination polymers. researchgate.netmdpi.com These materials are formed by linking metal ions with organic bridging ligands, creating one, two, or three-dimensional structures. mdpi.com

Luminescent coordination polymers are of particular interest, and 1,3,4-oxadiazole derivatives are frequently used as highly emissive ligands. mdpi.com The resulting coordination polymers often exhibit interesting photophysical properties, which can be tuned based on the specific ligand and metal ion used. mdpi.com For example, a luminescent metal-organic framework (MOF) incorporating 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (4-bpo) as a ligand has been synthesized, demonstrating a significant red-shift in its emission spectrum compared to the free ligand, attributed to ligand-to-metal charge transfer. mdpi.com Bola-type molecules containing 1,3,4-oxadiazole and 1,2,3-triazole cores connected by a flexible linker have been synthesized via "click" chemistry and investigated as fluorescent chemosensors for detecting metal cations and nitro-explosive components. mdpi.comnih.govnih.gov

Research into High-Energy Density Materials (HEDMs)

The 1,3,4-oxadiazole ring is considered a valuable "explosophoric motif" in the design of high-energy density materials (HEDMs). researchgate.net This is due to its favorable balance between energy content and stability. Compared to isomers like 1,2,5-oxadiazole, the 1,3,4-oxadiazole structure offers better stability because it lacks easily cleaved N-O bonds. researchgate.net

Research in this area focuses on combining the 1,3,4-oxadiazole skeleton with various energetic functional groups or other heterocyclic rings, such as nitro groups, furazan, or pyrazole, to create novel energetic compounds. researchgate.net Theoretical studies using density functional theory (DFT) are often employed to predict the detonation properties, heat of formation, and thermal stability of newly designed oxadiazole-based energetic compounds. nih.gov The introduction of nitro groups, for instance, has been shown to improve the detonation performance of these materials. nih.gov The development of energetic materials based on the 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole skeleton has also been explored, yielding compounds with acceptable detonation velocities and pressures. nih.gov These materials are being investigated as potential next-generation heat-resistant or insensitive explosives. researchgate.net

Calculated Detonation Performance of 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole Derivatives
CompoundDetonation Velocity (D) (m/s)Detonation Pressure (P) (GPa)
Compound 5845031.6
Compound 8813029.2

Development of Liquid Crystalline Materials

Compounds containing 1,3,4-oxadiazole units within their aromatic core have garnered significant attention for the development of liquid crystalline materials. researchgate.netrsc.org These materials exhibit rich mesophases, high photoluminescence quantum yields, good electron-transporting ability, and excellent thermal stabilities. researchgate.netrsc.org

The molecular architecture plays a crucial role in the liquid crystalline behavior. While incorporating a 1,3,4-oxadiazole ring as a terminal group on a biphenyl core can yield liquid crystalline properties, placing it within the central aromatic core can disrupt mesomorphism due to the bent shape it imparts on the molecule. nih.gov However, various molecular designs, including calamitic (rod-like) and discotic (disk-like) monomers, as well as dimeric and polymeric structures, have been successfully employed to create 1,3,4-oxadiazole-based liquid crystals. rsc.org For example, λ-shaped mesogens incorporating tris(oxadiazolyl)benzenes have been shown to exhibit hexagonal columnar arrangements. rsc.org The introduction of fluorine atoms into the molecular structure is another strategy used to modify and control the liquid crystal properties, such as mesophase morphology and transition temperatures. nih.gov

Exploration in Nonlinear Optical (NLO) Materials

The unique electronic structure of 1,3,4-oxadiazole derivatives makes them promising candidates for nonlinear optical (NLO) applications. preprints.org Organic NLO materials are of great interest for their potential use in optical data storage, optical computing, and other photonic technologies. ias.ac.inmdpi.com The NLO response in these organic molecules is primarily due to their electronic structure, which allows for very fast response times. mdpi.com

The design of NLO materials often involves creating molecules with donor and acceptor groups connected by a π-conjugated bridge to enhance molecular polarizability. ias.ac.in The electron-withdrawing nature of the 1,3,4-oxadiazole ring makes it an effective component in such donor-π-acceptor (D-π-A) systems. preprints.org Studies have shown that chromophores made from oxadiazole moieties can exhibit significant NLO responses. preprints.org The NLO properties can be investigated using techniques like the Z-scan method, which measures the nonlinear absorption and refraction of a material. ias.ac.in For instance, certain 1,3,4-oxadiazole derivatives have demonstrated optical limiting behavior, a property useful for protecting optical sensors and the human eye from high-intensity laser beams. ias.ac.in Theoretical calculations are also used to predict the hyperpolarizability of these molecules, providing insight into their potential NLO performance. researchgate.net

Future Research Directions for 4 1,3,4 Oxadiazol 2 Yl Phenyl Methanamine

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones. nih.govindexcopernicus.com Future research should focus on developing more sustainable and efficient synthetic pathways to "[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine."

Key areas for exploration include:

Green Chemistry Approaches: Investigating microwave-assisted synthesis or the use of environmentally benign solvents and catalysts could reduce reaction times and waste generation. openmedicinalchemistryjournal.com Mechanochemical synthesis, a solvent-free method, also presents an eco-friendly alternative. organic-chemistry.org

Catalytic Methods: Exploring novel catalysts, such as copper(II) oxide nanoparticles, could enhance reaction efficiency and allow for catalyst recycling. organic-chemistry.org

A comparative table of potential synthetic methodologies is presented below:

MethodologyPotential AdvantagesKey Reagents/Conditions
Microwave-Assisted SynthesisRapid reaction times, higher yields, improved purityAcylhydrazones, oxidizing agents (e.g., Chloramine-T) nih.gov
Mechanochemical SynthesisEnvironmentally benign (solvent-free), high efficiencySolid-state grinding of reactants
One-Pot ReactionsReduced workup, improved atom economyCarboxylic acids, acid hydrazides, dehydrating agents nih.gov
Nanoparticle CatalysisReusable catalyst, high yieldsAryl/alkenyl halides, copper(II) oxide nanoparticles organic-chemistry.org

Exploration of Unconventional Reaction Pathways for Derivatization

The primary amine group in "this compound" serves as a key handle for a wide range of derivatization reactions. Future work should move beyond conventional transformations to explore unconventional reaction pathways.

Potential avenues include:

C-H Activation: Direct functionalization of the phenyl ring through C-H activation would provide an atom-economical route to novel derivatives without the need for pre-functionalized starting materials.

Multicomponent Reactions: Employing multicomponent reactions (MCRs) involving the amine functionality could rapidly generate molecular complexity and build libraries of novel compounds.

Flow Chemistry: Utilizing continuous flow reactors for derivatization could offer precise control over reaction parameters, enhance safety for hazardous reactions, and facilitate scalability.

Advanced Computational Modeling for Predictive Synthesis and Materials Design

Computational chemistry offers powerful tools to guide and accelerate the discovery of new materials and synthetic routes. nih.govmdpi.com For "this compound," computational modeling can be instrumental in:

Predicting Reaction Outcomes: Density Functional Theory (DFT) studies can be employed to investigate reaction mechanisms and predict the feasibility of novel synthetic pathways. nih.govresearchgate.net

Designing Functional Materials: Computational screening can identify promising derivatives with desired electronic and photophysical properties for applications in organic electronics. preprints.org

Understanding Structure-Property Relationships: Quantitative Structure-Activity Relationship (QSAR) analysis can correlate the structural features of derivatives with their chemical properties, aiding in the rational design of new molecules. nih.govresearchgate.net

Integration into Emerging Functional Materials

The 1,3,4-oxadiazole (B1194373) core is known for its excellent thermal stability and electron-transporting properties, making it a valuable building block for functional materials. preprints.orglifechemicals.com Research should be directed towards integrating "this compound" and its derivatives into:

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the 1,3,4-oxadiazole ring makes it suitable for use as an electron-transporting or hole-blocking layer in OLEDs. preprints.org

Polymers with High Thermal Resistance: The inherent thermal stability of the oxadiazole ring can be exploited to synthesize heat-resistant polymers for advanced applications. lifechemicals.com

Luminescent Materials: The conjugated system of the molecule can be modified to develop novel fluorescent and phosphorescent materials. lifechemicals.com

Design and Synthesis of Advanced Molecular Probes for Chemical Systems (excluding biological sensing)

The structural features of "this compound" make it an attractive scaffold for the development of molecular probes for the detection of specific analytes in chemical systems. The amine group provides a convenient site for attaching receptor units, while the oxadiazole-phenyl core can act as a signaling unit. Future research could focus on designing probes for:

Metal Ion Detection: By incorporating appropriate chelating moieties, derivatives can be designed as selective fluorescent or colorimetric sensors for various metal ions.

Anion Recognition: The synthesis of derivatives with anion-binding sites could lead to the development of probes for environmentally or industrially relevant anions.

Sensing of Neutral Molecules: Creating host-guest systems based on this scaffold could enable the detection of small organic molecules.

A recent study demonstrated the construction of a fluorescent probe based on a 1,3,4-oxadiazole derivative for the detection of Sn⁴⁺ ions. researchgate.net

Mechanistic Investigations of Complex Chemical Transformations

A deeper understanding of the reaction mechanisms involving "this compound" is crucial for optimizing existing transformations and discovering new reactivity. Future mechanistic studies could involve:

Kinetic Studies: Investigating the kinetics of key synthetic and derivatization reactions to elucidate reaction orders and activation parameters.

In-situ Spectroscopic Analysis: Utilizing techniques like in-situ NMR or IR spectroscopy to identify and characterize reactive intermediates.

Isotope Labeling Studies: Employing isotopically labeled starting materials to trace the pathways of atoms throughout a reaction.

A recent study explored the unexpected transformation of a tetrazole ring to a 1,3,4-oxadiazole ring, highlighting the potential for discovering novel reaction mechanisms within this class of heterocycles. acs.orgacs.org

Q & A

Q. What are the common synthetic routes for preparing [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via cyclization reactions. A widely used approach involves polyphosphoric acid (PPA)-mediated condensation of hydrazides with carboxylic acids or their derivatives. For example, p-toluic hydrazide and glycine can undergo cyclization in PPA at 120–160°C for 12–14 hours to form the 1,3,4-oxadiazole ring . Key parameters for optimization include:

  • Temperature control : Prolonged heating at 160°C enhances cyclization efficiency but risks decomposition.
  • Stoichiometry : A 1:1 molar ratio of hydrazide to glycine minimizes side products.
  • Workup : Neutralization with NaHCO₃ after reaction quenching improves yield (up to 87%) .
    Characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR and LCMS confirms structural integrity, with aromatic protons at 8.00–7.42 ppm and oxadiazole carbons at 164.32–161.98 ppm in NMR spectra .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} NMR identifies aromatic protons (δ 7.42–8.00 ppm) and methyl/methylene groups (δ 2.39–4.05 ppm). 13C^{13}\text{C} NMR resolves oxadiazole carbons (δ 161–164 ppm) and aliphatic carbons (δ 50.24 ppm) .
  • FTIR : Stretching vibrations for C=N (1650–1600 cm1^{-1}) and N-H (3350–3300 cm1^{-1}) confirm oxadiazole and amine functionalities .
  • LCMS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 204.07 for C9_9H9_9N3_3O) .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: The 1,3,4-oxadiazole core exhibits bioisosteric properties, making it valuable for:

  • Antimicrobial agents : Derivatives show activity against Gram-positive bacteria via membrane disruption .
  • Anticancer scaffolds : The oxadiazole moiety interacts with kinase domains (e.g., EGFR), validated through molecular docking .
  • Polymer chemistry : The amine group enables conjugation to functional polymers for optoelectronic materials .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of oxadiazole formation?

Methodological Answer: Microwave irradiation reduces reaction times from hours to minutes (e.g., 10–15 minutes at 150°C) while maintaining high yields (~85%). This method minimizes thermal degradation and enhances regioselectivity. For example, sulfonamide-linked oxadiazoles synthesized via microwave show improved purity (>95%) compared to conventional heating . Key parameters:

  • Power settings : 300–500 W for uniform heating.
  • Solvent selection : DMF or DMSO enhances dielectric absorption.

Q. How do researchers resolve contradictions in crystallographic data for oxadiazole derivatives?

Methodological Answer: Structural ambiguities (e.g., bond-length discrepancies) are addressed using:

  • SHELX software : Dual-space algorithms in SHELXD/SHELXL refine twinned or high-resolution crystal structures .
  • Cross-validation : Compare experimental XRD data with computational models (DFT-optimized geometries) to validate torsion angles and packing motifs.

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

Methodological Answer:

  • Flow chemistry : Continuous flow reactors reduce batch variability and improve heat transfer (yield increases by 15–20%) .
  • Catalytic additives : ZnCl2_2 or PTSA accelerates cyclization, reducing reaction time to 8–10 hours .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) removes unreacted hydrazides .

Q. How is computational modeling applied to predict the pharmacological activity of this compound?

Methodological Answer:

  • Molecular docking : AutoDock Vina simulates binding to targets (e.g., COX-2, IC50_{50} ~2.1 µM) .
  • QSAR studies : Hammett constants (σ) correlate electron-withdrawing substituents with enhanced antibacterial activity (R2^2 = 0.89) .
  • ADMET prediction : SwissADME estimates bioavailability (TPSA = 65 Å2^2, logP = 1.8) for lead optimization .

Q. What analytical challenges arise in quantifying degradation products of this compound under physiological conditions?

Methodological Answer:

  • HPLC-DAD/MS : Reverse-phase C18 columns (5 µm, 250 mm) with 0.1% formic acid/acetonitrile gradient resolve degradation products (e.g., hydrolyzed oxadiazole at 4.3 min retention time) .
  • Stability studies : PBS (pH 7.4, 37°C) incubations over 72 hours identify primary metabolites via HRMS fragmentation patterns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.